1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate
CAS No.:
Cat. No.: VC17886902
Molecular Formula: C22H25N3O3S2
Molecular Weight: 443.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25N3O3S2 |
|---|---|
| Molecular Weight | 443.6 g/mol |
| IUPAC Name | [1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzoate |
| Standard InChI | InChI=1S/C22H25N3O3S2/c1-15-12-29-21(24-15)30-13-17-8-4-5-9-18(17)20(27)28-16(2)19(26)25-22(14-23)10-6-3-7-11-22/h4-5,8-9,12,16H,3,6-7,10-11,13H2,1-2H3,(H,25,26) |
| Standard InChI Key | WBHVAASPYFAZLN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CSC(=N1)SCC2=CC=CC=C2C(=O)OC(C)C(=O)NC3(CCCCC3)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, [1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzoate, reflects its hybrid structure . Key components include:
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Cyanocyclohexyl carbamoyl group: A cyclohexane ring substituted with a cyano group and linked to a carbamate.
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Thiazolyl sulfanyl methyl: A 4-methylthiazole ring connected via a sulfanyl methyl bridge.
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Benzoate ester: A benzene ring esterified with a propan-2-yl group.
The SMILES string Cc1csc(SCc2ccccc2C(=O)OC(C)C(=O)NC2(C#N)CCCCC2)n1 provides a stereochemical blueprint, validated by its InChIKey WBHVAASPYFAZLN-UHFFFAOYSA-N .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₅N₃O₃S₂ |
| Molecular Weight | 443.6 g/mol |
| CAS Number | 875451-12-0 |
| IUPAC Name | [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzoate |
| SMILES | CC1=CSC(=N1)SCC2=CC=CC=C2C(=O)OC(C)C(=O)NC3(CCCCC3)C#N |
Spectroscopic Characterization
Although experimental data (e.g., NMR, IR) are absent in available literature, analogous compounds suggest characteristic peaks:
Synthesis and Preparation
Synthetic Pathways
The synthesis involves multi-step reactions, as inferred from related thiazole-carbamate hybrids :
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Thiazole formation: Condensation of 4-methylthiazole-2-thiol with methyl bromomethylbenzoate.
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Carbamoylation: Reaction of 1-cyanocyclohexylamine with ethyl chlorooxopropanoate.
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Esterification: Coupling the thiazolyl intermediate with the carbamoyl ethyl group via Steglich esterification.
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Nucleophilic substitution | K₂CO₃, DMF, 80°C, 12h |
| 2 | Carbamoylation | DCC, DMAP, CH₂Cl₂, rt, 24h |
| 3 | Ester coupling | DCC, NHS, THF, 0°C → rt, 48h |
Purification and Yield
Chromatographic techniques (e.g., silica gel column) are likely employed, though yields remain unspecified. Analogous syntheses report 40–60% efficiency for similar multi-step protocols .
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly lipophilic due to the cyclohexyl and aromatic groups; likely soluble in DMSO or DMF.
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Stability: Susceptible to hydrolysis under acidic/basic conditions via ester and carbamate cleavage .
Thermal Properties
Melting and boiling points are unreported. Thermogravimetric analysis (TGA) of related compounds suggests decomposition above 200°C .
Research Gaps and Future Directions
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